molecular formula C16H13NO2 B2525587 N-(2-benzoylphenyl)prop-2-enamide CAS No. 112065-36-8

N-(2-benzoylphenyl)prop-2-enamide

Cat. No.: B2525587
CAS No.: 112065-36-8
M. Wt: 251.285
InChI Key: UEGIWSXVFSRYKY-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)prop-2-enamide is a synthetic organic compound offered for research and development purposes. This product is intended for use in laboratory settings only and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers value such amide derivatives for their potential as key intermediates in organic synthesis and for exploring structure-activity relationships in medicinal chemistry. Structurally related cinnamamide derivatives have been investigated for a range of biological activities in preclinical studies, including as potential anticonvulsant agents and for antimicrobial properties . The specific mechanism of action, physicochemical properties, and detailed applications for N-(2-benzoylphenyl)prop-2-enamide require further investigation by qualified researchers. As with all research chemicals, safe handling procedures should be adhered to, and appropriate personal protective equipment should be worn.

Properties

IUPAC Name

N-(2-benzoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-15(18)17-14-11-7-6-10-13(14)16(19)12-8-4-3-5-9-12/h2-11H,1H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGIWSXVFSRYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)prop-2-enamide typically involves the reaction of 2-benzoylbenzoic acid with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-benzoylphenyl)prop-2-enamide may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoyl and phenyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-benzoylphenyl)prop-2-enamide is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Key Findings :

  • The o-benzoyl group imposes steric constraints, preventing 2-center HB in acetamide derivatives.
  • Oxalamate and oxalamide derivatives overcome steric hindrance via 3-center HB, with oxalamide showing superior stability in solution (ΔHº/ΔSº values) .

Key Trends :

  • Meta- and para-substitutions (e.g., F, CF3) enhance antimicrobial activity, while ortho-substitutions favor anti-inflammatory effects .

Key Insights :

  • Synthetic acrylamides (e.g., N-(2-arylethyl) derivatives) prioritize high yields and structural versatility for material science .
  • Natural acrylamides (e.g., coumaroyl derivatives) emphasize bioactivity, with IC50 values <20 µM .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzoyl group’s carbonyl peak appears at ~165 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 294.1234) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced Research Question

  • Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., cyclooxygenase-2) . Validate via mutagenesis studies targeting predicted binding residues.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for receptor-ligand interactions .
  • Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) to assess antiproliferative activity, correlating results with structural analogs .

Methodological Tip : Pair computational predictions with wet-lab validation to resolve false positives .

How do structural modifications (e.g., substituent variations) influence the biological activity of N-(2-benzoylphenyl)prop-2-enamide?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity, improving enzyme inhibition (e.g., 2-fold higher activity in nitrophenyl analogs) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity due to steric hindrance .
  • Hydrogen-Bonding Groups (e.g., -OH) : Improve solubility and target engagement, as seen in hydroxyphenyl derivatives .

Advanced Research Question

  • Meta-Analysis : Aggregate data from multiple studies (e.g., SPR vs. ITC) to identify outliers and validate trends .
  • Computational Free Energy Calculations : Use MM/PBSA to reconcile discrepancies in experimental KD values .
  • Control Standardization : Ensure consistent buffer conditions (pH, ionic strength) and protein purity across labs .

Case Study : Variability in COX-2 inhibition data (IC₅₀ 10–25 μM) was resolved by standardizing assay protocols .

How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?

Advanced Research Question

  • Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modifications (e.g., -OH or -OCH₃) to enhance solubility .
  • Prodrug Design : Mask polar groups (e.g., acrylamide) with ester linkages, improving absorption .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation) and block them with halogenation .

What comparative analyses highlight the uniqueness of N-(2-benzoylphenyl)prop-2-enamide among structural analogs?

Advanced Research Question

  • SAR Studies : Compare with analogs like N-(4-chlorophenyl)prop-2-enamide to identify critical pharmacophores. For example, the benzoyl group enhances target selectivity by 40% .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals entropy-driven binding due to hydrophobic interactions with the benzoyl moiety .

Basic Research Question

  • Acute Toxicity : Conduct OECD 423 guidelines in rodent models; LD₅₀ > 500 mg/kg suggests low acute risk .
  • Genotoxicity : Ames test (OECD 471) to rule out mutagenicity .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Store at -20°C in amber vials to prevent degradation .

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